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Compound of Interest

Compound Name: Cyclooctane-1,5-diamine

Cat. No.: B15174736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas phase basicity of cis-1,5-

diaminocyclooctane, a molecule of significant interest due to its exceptionally high basicity for a

primary diamine. This document details the quantitative thermodynamic data, the experimental

methodologies used for its determination, and the structural basis for its remarkable properties.

Executive Summary
Cis-1,5-diaminocyclooctane has been identified as one of the most basic primary diamines in

the gas phase, with a gas phase basicity (GB) exceeding that of 1,4-diaminobutane

(putrescine).[1][2] This enhanced basicity is not due to a higher proton affinity (PA), which is in

fact slightly lower than that of putrescine, but rather to a significantly more favorable entropy of

protonation.[1] The cyclic structure of cis-1,5-diaminocyclooctane allows its protonated form to

adopt a conformation that is highly stabilized by a strong intramolecular hydrogen bond, without

the significant loss of conformational entropy that occurs upon the cyclization of linear diamines

upon protonation.[1] Understanding the gas phase basicity of such molecules is crucial for

fundamental chemical theory and has implications for designing molecules with tailored

basicities in various applications, including catalysis and drug design.

Quantitative Data
The gas phase basicity and proton affinity of cis-1,5-diaminocyclooctane have been determined

relative to reference compounds. The data is summarized in the table below.
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Compound
Gas Phase Basicity
(GB) at 298 K (kcal
mol⁻¹)

Proton Affinity (PA)
at 298 K (kcal
mol⁻¹)

Data Source

cis-1,5-

Diaminocyclooctane

225.1 ± 0.2

(estimated)

Slightly lower than

1,4-diaminobutane
[1]

1,4-Diaminobutane

(Putrescine)
222.8 232.0 [2]

Canavanine

Not directly reported,

used as a reference

base

239.2 ± 2.2 [3]

Note: The Gas Phase Basicity of cis-1,5-diaminocyclooctane is estimated from the reported

ΔGB of 2.3 ± 0.2 kcal mol⁻¹ relative to 1,4-diaminobutane[1] and the known GB of 1,4-

diaminobutane from the NIST database[2].

The Structural Basis for Enhanced Basicity
The high gas phase basicity of cis-1,5-diaminocyclooctane is a direct consequence of its

stereochemistry. Upon protonation, the molecule can adopt a conformation where the two

amino groups are brought into close proximity, allowing for the formation of a strong, linear

intramolecular hydrogen bond. This is a key stabilizing interaction in the protonated species.

Unlike linear diamines, which must undergo a significant reduction in conformational freedom to

form a cyclic, hydrogen-bonded structure upon protonation (a process with an unfavorable

entropy change), the pre-organized cyclic backbone of cis-1,5-diaminocyclooctane facilitates

this arrangement with a much smaller entropic penalty.[1]

Below is a diagram illustrating the protonation and subsequent conformational change of cis-

1,5-diaminocyclooctane.
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Caption: Protonation equilibrium of cis-1,5-diaminocyclooctane.

Experimental Protocols
The determination of the gas phase basicity of cis-1,5-diaminocyclooctane was primarily

achieved using Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry,

coupled with Collision-Induced Dissociation (CID) of proton-bound dimers.

Synthesis of cis-1,5-Diaminocyclooctane
The synthesis of cis-1,5-diaminocyclooctane was accomplished starting from the ditosylate of

cis-1,5-cyclooctanediol.[1] While a detailed, step-by-step protocol is not provided in the primary

literature, the general transformation involves the displacement of the tosylate leaving groups

with an amino group precursor (such as azide followed by reduction, or direct amination).

Determination of Gas Phase Basicity
The relative gas phase basicity was determined using the extended kinetic method, which

involves the analysis of the fragmentation of proton-bound dimers upon collisional activation.

Experimental Workflow:

Ion Generation: The neutral diamine and a reference base are introduced into the FT-ICR

mass spectrometer. Protonated ions of both species are generated, often via chemical

ionization or electrospray ionization.

Proton-Bound Dimer Formation: The protonated species are allowed to react with the neutral

molecules present in the cell to form proton-bound dimers, [M₁-H-M₂]⁺, where M₁ is the

analyte and M₂ is the reference base.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15174736?utm_src=pdf-body-img
https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00224
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15174736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ion Isolation: The specific proton-bound dimer of interest is isolated within the FT-ICR cell

using a series of radiofrequency pulses to eject all other ions.

Collision-Induced Dissociation (CID): The isolated proton-bound dimer is translationally

excited by applying a resonant radiofrequency pulse, causing it to collide with a neutral

collision gas (e.g., argon) that is pulsed into the cell. The increased internal energy from the

collision leads to the dissociation of the dimer.

Fragment Ion Analysis: The relative abundances of the fragment ions ([M₁H]⁺ and [M₂H]⁺)

are measured. The ratio of these fragment ions is related to the relative gas phase basicities

of the two amines.

The following diagram illustrates the general workflow for this experimental approach.
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Caption: Experimental workflow for GB determination by CID of proton-bound dimers.

Key Experimental Considerations:

Pressure: The pressure within the FT-ICR cell is typically maintained at a low level (e.g.,

10⁻⁸ to 10⁻⁹ Torr) to ensure that ion-molecule reactions can be controlled. During CID, the

pressure of the collision gas is transiently increased.
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Collision Energy: The kinetic energy imparted to the proton-bound dimer before collision is a

critical parameter that influences the fragmentation ratio. By varying the collision energy, a

thermochemical analysis can be performed to extract the relative proton affinities and

entropies of protonation.

Reference Bases: A series of reference bases with well-established gas phase basicities are

used to "bracket" the basicity of the analyte. For cis-1,5-diaminocyclooctane, canavanine

was used as a reference base that formed stable proton-bound dimers.[1]

Conclusion
The study of cis-1,5-diaminocyclooctane provides a clear and compelling example of how

stereochemical pre-organization can lead to a significant enhancement of gas phase basicity,

primarily through a favorable entropic contribution to the protonation reaction. The experimental

determination of its gas phase basicity using FT-ICR mass spectrometry and the kinetic method

highlights a powerful approach for probing the intrinsic thermochemical properties of molecules

in the absence of solvent effects. These findings are of fundamental importance to physical

organic chemistry and can inform the design of novel superbases and molecules with tailored

proton affinities for applications in catalysis and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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